molecular formula C22H18BrNO4 B4908590 2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate

2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate

Cat. No.: B4908590
M. Wt: 440.3 g/mol
InChI Key: VWCIIKFIHRAIFE-UHFFFAOYSA-N
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Description

2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C22H18BrNO4 It is a derivative of benzoic acid and contains both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, benzyl alcohol, undergoes bromination to form 2-bromobenzyl bromide.

    Amidation: The 2-bromobenzyl bromide is then reacted with 4-aminobenzoic acid to form 2-bromobenzyl 4-aminobenzoate.

    Esterification: Finally, the 2-bromobenzyl 4-aminobenzoate is esterified with 4-methoxybenzoic acid to yield the desired product.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents (e.g., ethanol or water) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products include 2-hydroxybenzyl 4-[(4-methoxybenzoyl)amino]benzoate or 2-aminobenzyl 4-[(4-methoxybenzoyl)amino]benzoate.

    Oxidation: Products include 2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzaldehyde.

    Reduction: Products include 2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzylamine.

Scientific Research Applications

2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzyl 2-[(4-methoxybenzoyl)amino]benzoate
  • Methyl 4-bromo-2-methoxybenzoate
  • 4-methoxybenzyl bromide

Uniqueness

2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2-bromophenyl)methyl 4-[(4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4/c1-27-19-12-8-15(9-13-19)21(25)24-18-10-6-16(7-11-18)22(26)28-14-17-4-2-3-5-20(17)23/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCIIKFIHRAIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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